2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole
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Overview
Description
2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound features a benzotriazole core substituted with a phenylsulfanyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a phenylsulfanyl methylating agent. One common method includes the use of 1H-benzotriazole and phenylmethylsulfide under specific conditions to achieve the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group back to a thiol.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole involves its interaction with various molecular targets. The benzotriazole ring can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can undergo redox reactions, contributing to the compound’s overall activity. These interactions can affect various biochemical pathways, making the compound a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its corrosion-inhibiting properties.
Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures.
Other benzotriazole derivatives: Compounds with different substituents on the benzotriazole ring.
Uniqueness
2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole stands out due to its unique combination of a benzotriazole core and a phenylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-14-12-8-4-5-9-13(12)15-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOBWEXFWKFMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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